N-Boc-N'-(mPEG24)-L-Lysine-OH

Description

BenchChem offers high-quality N-Boc-N'-(mPEG24)-L-Lysine-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N'-(mPEG24)-L-Lysine-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H120N2O29/c1-61(2,3)92-60(67)63-57(59(65)66)7-5-6-9-62-58(64)8-10-69-13-14-71-17-18-73-21-22-75-25-26-77-29-30-79-33-34-81-37-38-83-41-42-85-45-46-87-49-50-89-53-54-91-56-55-90-52-51-88-48-47-86-44-43-84-40-39-82-36-35-80-32-31-78-28-27-76-24-23-74-20-19-72-16-15-70-12-11-68-4/h57H,5-56H2,1-4H3,(H,62,64)(H,63,67)(H,65,66)/t57-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKYSHPOTCOWIY-SMWREMLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H120N2O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1345.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N'-(mPEG24)-L-Lysine-OH: A Core Component in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N'-(mPEG24)-L-Lysine-OH is a heterobifunctional molecule of significant interest in the fields of medicinal chemistry and drug delivery. This monograph provides a detailed examination of its chemical properties, a plausible synthetic route, and its critical applications, particularly as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide consolidates key data, outlines relevant experimental protocols, and visualizes the molecule's role in complex biological systems, serving as a comprehensive resource for researchers in the vanguard of therapeutic innovation.

Core Properties of N-Boc-N'-(mPEG24)-L-Lysine-OH

N-Boc-N'-(mPEG24)-L-Lysine-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is modified with a monodisperse polyethylene (B3416737) glycol (PEG) chain of 24 ethylene (B1197577) glycol units, terminating in a methyl ether. The presence of a free carboxylic acid provides a reactive handle for further conjugation.

Physicochemical Data

The key quantitative data for N-Boc-N'-(mPEG24)-L-Lysine-OH are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C61H120N2O29 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 1345.6 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 2353409-83-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Solubility | Soluble in water and most organic solvents | Inferred from PEG and Boc properties |

Synthesis and Characterization

While a detailed, publicly available synthesis protocol for N-Boc-N'-(mPEG24)-L-Lysine-OH is scarce due to its likely proprietary nature as a commercial product, a plausible synthetic route can be inferred from standard bioconjugation chemistries. The synthesis would logically proceed in two main stages: Boc protection of L-lysine and subsequent PEGylation of the epsilon-amino group.

Plausible Synthetic Workflow

The overall synthetic strategy involves the reaction of Nα-Boc-L-lysine with an activated mPEG24 derivative.

Caption: Plausible synthetic workflow for N-Boc-N'-(mPEG24)-L-Lysine-OH.

Experimental Protocols

Materials:

-

Nα-Boc-L-lysine

-

mPEG24-NHS ester

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

-

Dissolve Nα-Boc-L-lysine (1 equivalent) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution to act as a base.

-

In a separate vial, dissolve mPEG24-NHS ester (1-1.2 equivalents) in anhydrous DMF.

-

Slowly add the mPEG24-NHS ester solution to the Nα-Boc-L-lysine solution under stirring.

-

Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.[1][2]

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified by RP-HPLC to isolate the desired N-Boc-N'-(mPEG24)-L-Lysine-OH.[]

System:

-

Preparative RP-HPLC system with a C18 or C4 column.

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Elute the product using a linear gradient of mobile phase B (e.g., 10-90% over 30 minutes).

-

Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).

-

Collect fractions corresponding to the product peak.

-

Combine the pure fractions and remove the solvent by lyophilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the lysine (B10760008) backbone protons, and a large, broad signal corresponding to the repeating ethylene glycol units of the mPEG24 chain (around 3.6 ppm).

-

¹³C NMR: The spectrum would confirm the presence of carbons from the Boc group, the lysine skeleton, and the PEG chain.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product (expected around 1345.6 Da).

Applications in Drug Development

N-Boc-N'-(mPEG24)-L-Lysine-OH is a valuable building block for creating linkers in complex therapeutic modalities such as PROTACs and ADCs. The PEG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the Boc-protected amine and the free carboxylic acid provide orthogonal handles for conjugation.[4][5]

Role in PROTACs

In PROTACs, a heterobifunctional molecule links a target protein ligand to an E3 ligase ligand. The linker's length and composition are critical for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[6][] The mPEG24 chain in N-Boc-N'-(mPEG24)-L-Lysine-OH provides a flexible and hydrophilic spacer of a defined length.

Caption: General mechanism of action for a PROTAC.

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the drug at the target site are crucial for the ADC's efficacy and safety.[8][9] The hydrophilic nature of the mPEG24 linker can help to overcome the hydrophobicity of some cytotoxic payloads, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8]

Caption: Generalized workflow for an Antibody-Drug Conjugate (ADC).

Conclusion

N-Boc-N'-(mPEG24)-L-Lysine-OH represents a sophisticated and versatile chemical tool for the construction of advanced therapeutics. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal protecting groups, provides medicinal chemists with precise control over the design of linkers for PROTACs and ADCs. The methodologies and data presented in this guide are intended to facilitate further research and development in this exciting and rapidly evolving area of drug discovery.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. precisepeg.com [precisepeg.com]

- 8. adcreview.com [adcreview.com]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to N-Boc-N'-(mPEG24)-L-Lysine-OH: Structure, Function, and Application in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-N'-(mPEG24)-L-Lysine-OH, a heterobifunctional linker critical in the field of bioconjugation and pharmaceutical sciences. This document outlines its chemical structure, core functions, and provides detailed experimental protocols for its application in peptide synthesis and PEGylation, tailored for researchers and professionals in drug development.

Core Structure and Chemical Properties

N-Boc-N'-(mPEG24)-L-Lysine-OH is a derivative of the amino acid L-Lysine, engineered with distinct functional groups to facilitate controlled chemical modifications of biomolecules. Its structure consists of an L-lysine backbone where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is conjugated to a monodisperse 24-unit methoxy (B1213986) polyethylene (B3416737) glycol (mPEG24) chain. The carboxylic acid group of the lysine (B10760008) remains unmodified, available for conjugation.

The Boc protecting group is acid-labile, allowing for its selective removal during synthesis to expose the α-amino group for peptide chain elongation.[1][2] The mPEG24 chain imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule.[3][4] This modification is a key strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins and peptides.[3][5]

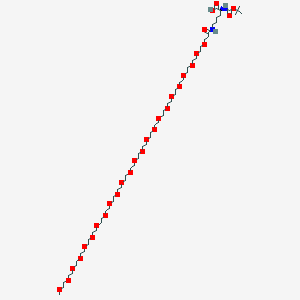

A visual representation of the chemical structure is provided below:

Quantitative Data Summary

The physicochemical properties of N-Boc-N'-(mPEG24)-L-Lysine-OH are summarized in the table below. These values are critical for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

| Property | Value | Reference |

| CAS Number | 2353409-83-1 | [6][] |

| Molecular Formula | C61H120N2O29 | [6][] |

| Molecular Weight | 1345.6 g/mol | [6][8] |

| Purity | ≥95% | [6] |

Core Functions and Applications in Drug Development

The primary function of N-Boc-N'-(mPEG24)-L-Lysine-OH is to serve as a versatile building block in the synthesis of PEGylated biomolecules. PEGylation is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins.[3][4]

Key benefits of PEGylation include:

-

Extended Circulatory Half-Life: The increased hydrodynamic size resulting from the attached PEG chain reduces renal clearance, prolonging the molecule's presence in the bloodstream.[3]

-

Improved Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides and proteins.[3]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, thereby reducing the potential for an immune response.[3]

-

Enhanced Proteolytic Resistance: The steric hindrance provided by the PEG chain can protect the biomolecule from enzymatic degradation.[3]

This linker is particularly valuable in the development of targeted drug delivery systems, where precise control over the molecular architecture is essential for efficacy and safety.[9][10]

Experimental Protocols

The following sections detail generalized protocols for the application of N-Boc-N'-(mPEG24)-L-Lysine-OH in solid-phase peptide synthesis and subsequent purification and characterization of the PEGylated product.

This protocol outlines the incorporation of N-Boc-N'-(mPEG24)-L-Lysine-OH into a growing peptide chain on a solid support.[1][2]

Materials and Reagents:

-

Merrifield or PAM resin[1]

-

N-Boc-N'-(mPEG24)-L-Lysine-OH

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)[1]

-

N,N-Dimethylformamide (DMF)[1]

-

Trifluoroacetic acid (TFA)[1]

-

Diisopropylethylamine (DIEA)[1]

-

Coupling reagents (e.g., HBTU, HATU)[1]

-

Cleavage cocktail (e.g., HF with scavengers like anisole)[1][2]

-

Cold diethyl ether[1]

Procedure:

-

Resin Preparation: Swell the chosen resin in DCM in a reaction vessel for at least 30 minutes.[1]

-

First Amino Acid Attachment: Attach the first Boc-protected amino acid to the swelled resin according to standard protocols for the chosen resin type (e.g., cesium salt method for Merrifield resin).[1]

-

Peptide Chain Elongation Cycle (for each amino acid):

-

Deprotection: Remove the Boc group from the resin-bound amino acid by treating with a solution of TFA in DCM. Wash the resin with DCM.[1]

-

Neutralization: Neutralize the resulting N-terminal ammonium (B1175870) salt to the free amine by treating with a solution of DIEA in DCM or DMF. Wash the resin with DCM to remove excess base.[1][11]

-

Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (which can be N-Boc-N'-(mPEG24)-L-Lysine-OH or another) with a coupling reagent and DIEA in DMF. Add this solution to the resin. Allow the reaction to proceed for 1-2 hours. Monitor for completeness using a qualitative method like the Kaiser test.[1]

-

-

Cleavage and Deprotection: Once the peptide sequence is complete, treat the peptide-resin with a strong acid cleavage cocktail (e.g., anhydrous HF) to cleave the peptide from the resin and remove side-chain protecting groups.[1][12]

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate multiple times with cold ether to remove scavengers and byproducts.[1]

The following diagram illustrates the general workflow for incorporating N-Boc-N'-(mPEG24)-L-Lysine-OH into a peptide via Boc-SPPS.

Purification of the crude PEGylated peptide is essential to remove unreacted reagents, truncated sequences, and other byproducts.[] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for this purpose.[][14]

Materials and Reagents:

-

Crude PEGylated peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% TFA.[12]

-

Method Development (Analytical Scale): Optimize the separation on an analytical RP-HPLC column first. A typical gradient might be from a low percentage of ACN (e.g., 20%) to a higher percentage (e.g., 65-90%) in water, both containing 0.1% TFA, over 20-30 minutes.[15][16]

-

Preparative Scale Purification: Scale up the optimized method to a preparative column. Collect fractions corresponding to the main product peak.[16]

-

Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity.[16]

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.[12][16]

The identity and purity of the final PEGylated peptide should be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the PEGylated peptide.

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used.[17][18] The monodisperse nature of the mPEG24 chain results in a more defined mass spectrum compared to polydisperse PEGs.[19]

-

Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze according to the instrument's standard operating procedure. The observed mass should correspond to the calculated mass of the desired PEGylated peptide.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure of the PEGylated peptide and verify the presence of the PEG chain.

-

Technique: ¹H NMR spectroscopy is particularly useful.[17][20]

-

Procedure: Dissolve the purified peptide in a suitable deuterated solvent. The ¹H NMR spectrum should show characteristic peaks for the amino acid residues of the peptide, as well as a strong signal around 3.6 ppm corresponding to the repeating ethylene (B1197577) oxide units of the PEG chain.[17] Comparing the integration of the PEG signal to that of specific peptide protons can help confirm the degree of PEGylation.[20]

The following diagram illustrates the logical workflow from synthesis to characterization.

Conclusion

N-Boc-N'-(mPEG24)-L-Lysine-OH is a high-value chemical tool for the precise engineering of PEGylated biomolecules. Its well-defined structure, with orthogonal protecting groups and a monodisperse PEG chain, provides researchers and drug developers with the means to create more homogeneous and effective bioconjugates. The protocols and data presented in this guide offer a foundational framework for the successful application of this reagent in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Boc-N'-(mPEG24)-L-Lysine-OH - Creative Biolabs [creative-biolabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. peptide.com [peptide.com]

- 12. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. peptide.com [peptide.com]

- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enovatia.com [enovatia.com]

- 20. pubs.acs.org [pubs.acs.org]

Technical Guide: N-Boc-N'-(mPEG24)-L-Lysine-OH in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-N'-(mPEG24)-L-Lysine-OH, a critical bifunctional linker used in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

N-Boc-N'-(mPEG24)-L-Lysine-OH is a monodisperse polyethylene (B3416737) glycol (PEG) derivative of L-lysine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a long-chain PEG moiety on the epsilon-amino group. This structure allows for sequential and controlled conjugation to other molecules of interest.

| Property | Value | Reference |

| CAS Number | 2353409-83-1 | [] |

| Molecular Formula | C61H120N2O29 | [][2] |

| Molecular Weight | 1345.6 g/mol | [][2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

| Storage Conditions | -20°C | [2] |

Applications in Drug Development

The primary application of N-Boc-N'-(mPEG24)-L-Lysine-OH is as a flexible and hydrophilic linker in the synthesis of complex bioconjugates. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[3][]

Proteolysis Targeting Chimeras (PROTACs)

In PROTACs, the linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are crucial for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[3][][5][6]

Antibody-Drug Conjugates (ADCs)

For ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The Boc-protected amine allows for controlled coupling chemistry, while the PEG spacer can help to overcome steric hindrance and improve the solubility of the conjugate. Lysine residues on the surface of antibodies are common conjugation sites.[]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a PROTAC using N-Boc-N'-(mPEG24)-L-Lysine-OH as a linker. This protocol is based on general solid-phase peptide synthesis (SPPS) and conjugation methodologies.

Part 1: Coupling of the E3 Ligase Ligand to the Linker

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in anhydrous dichloromethane (B109758) (DCM) for 30 minutes.

-

Attachment of the First Building Block: To the swollen resin, add 1.5 equivalents of the E3 ligase ligand (with a carboxylic acid handle) and 3 equivalents of diisopropylethylamine (DIPEA) in DCM. Agitate the mixture for 2 hours at room temperature.

-

Capping: After washing the resin with DCM, cap any unreacted sites by adding a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DCM and agitating for 30 minutes.

-

Washing: Thoroughly wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol, and then dry under vacuum.

Part 2: Linker and Target Ligand Assembly

-

Boc Deprotection: Treat the resin-bound E3 ligase ligand with 20% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group, if present. Wash the resin with DCM and neutralize with 10% DIPEA in DCM.

-

Linker Coupling:

-

Dissolve 1.2 equivalents of N-Boc-N'-(mPEG24)-L-Lysine-OH and 1.2 equivalents of a coupling agent such as HATU in anhydrous DMF.

-

Add 3 equivalents of DIPEA to the solution and pre-activate for 5 minutes.

-

Add the activated linker solution to the resin and agitate for 4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Boc Deprotection of the Linker: Remove the Boc group from the newly attached linker using 20% TFA in DCM as described in step 2.1.

-

Target Ligand Coupling:

-

Activate 1.5 equivalents of the target protein ligand (with a carboxylic acid handle) with 1.5 equivalents of HATU and 3 equivalents of DIPEA in DMF.

-

Add the activated target ligand to the resin and agitate overnight at room temperature.

-

Wash the resin with DMF and DCM.

-

Part 3: Cleavage and Purification

-

Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the PROTAC from the solid support and remove any acid-labile side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude PROTAC in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final PROTAC using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a PROTAC utilizing a bifunctional linker like N-Boc-N'-(mPEG24)-L-Lysine-OH.

Caption: A generalized workflow for the solid-phase synthesis of a PROTAC.

PROTAC Mechanism of Action

This diagram illustrates the logical relationship between the components of a PROTAC and its mechanism of inducing target protein degradation. The linker plays a central role in bridging the two key binding events.

Caption: The mechanism of action for a PROTAC, highlighting ternary complex formation.

References

An In-depth Technical Guide to N-Boc-N'-(mPEG24)-L-Lysine-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-N'-(mPEG24)-L-Lysine-OH, a key building block in the field of bioconjugation and drug delivery. This document details its physicochemical properties, a representative synthesis protocol, and methods for its characterization, tailored for professionals in the pharmaceutical and biotechnological sectors.

Core Compound Data

N-Boc-N'-(mPEG24)-L-Lysine-OH is a derivative of the amino acid L-lysine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a monodisperse polyethylene (B3416737) glycol (mPEG) chain with 24 ethylene (B1197577) oxide units attached to the ε-amino group. This structure provides a versatile platform for the development of advanced therapeutics.

| Property | Value | Source |

| Molecular Weight | 1345.60 g/mol | [1][2] |

| Molecular Formula | C61H120N2O29 | [2] |

| Purity | Typically ≥95% | [2] |

| CAS Number | 2353409-83-1 |

Experimental Protocols

The following sections outline representative methodologies for the synthesis and characterization of N-Boc-N'-(mPEG24)-L-Lysine-OH, based on established chemical principles for PEGylation and amino acid modification.

Synthesis of N-Boc-N'-(mPEG24)-L-Lysine-OH: A Representative Protocol

This protocol describes a two-step process involving the initial Boc-protection of L-lysine followed by the PEGylation of the ε-amino group.

Step 1: Synthesis of Nα-Boc-L-Lysine

-

Dissolution: Dissolve L-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane (B91453) and water.

-

pH Adjustment: Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M sodium hydroxide (B78521) (NaOH) solution.

-

Addition of Boc Anhydride: While stirring at room temperature, add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in dioxane to the lysine (B10760008) solution.

-

Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Acidify the aqueous residue to a pH of 1-2 using a potassium bisulfate (KHSO4) solution.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Isolation: Dry the combined organic phases over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure to yield Nα-Boc-L-Lysine as a solid.

Step 2: PEGylation of Nα-Boc-L-Lysine

-

Activation of mPEG24: Activate the terminal hydroxyl group of mPEG24 by converting it to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the mPEG24 with a carboxylating agent followed by NHS in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Reaction: Dissolve Nα-Boc-L-Lysine and the activated mPEG24-NHS ester in an appropriate aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to maintain a basic pH (typically 7-9).

-

Conjugation: Allow the reaction to proceed at room temperature for several hours to overnight, facilitating the nucleophilic attack of the ε-amino group of lysine on the NHS ester, forming a stable amide bond.

-

Purification: Purify the final product, N-Boc-N'-(mPEG24)-L-Lysine-OH, using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Characterization by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The characterization of N-Boc-N'-(mPEG24)-L-Lysine-OH is crucial to confirm its identity, purity, and molecular weight. HPLC coupled with mass spectrometry is a powerful technique for this purpose.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is run to elute the compound.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is a suitable method for ionizing the PEGylated amino acid.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ions is determined. The resulting mass spectrum will show a characteristic isotopic distribution for the compound, and the measured molecular weight should correspond to the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can be used for precise mass determination, further confirming the elemental composition.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to N-Boc-N'-(mPEG24)-L-Lysine-OH.

Caption: Workflow for the synthesis and characterization of N-Boc-N'-(mPEG24)-L-Lysine-OH.

Caption: Logical pathway for the use of N-Boc-N'-(mPEG24)-L-Lysine-OH in bioconjugation.

References

An In-depth Technical Guide to PEGylated Lysine Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylated lysine (B10760008) derivatives have emerged as a highly promising class of materials in the field of drug delivery. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to lysine-containing structures, such as polymers, dendrimers, and proteins, offers a multitude of advantages for therapeutic agents. This process, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of drugs, leading to improved efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of PEGylated lysine derivatives, with a focus on their role in advancing drug development.

PEGylation primarily utilizes the reactive ε-amino group of lysine residues for conjugation.[1] This modification imparts a hydrophilic shield to the parent molecule, which can mask it from the immune system, reduce renal clearance, and increase its hydrodynamic radius.[2] These alterations collectively lead to a prolonged circulation half-life, allowing for sustained drug exposure at the target site.[3] Furthermore, PEGylated lysine-based nanocarriers can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[4][5]

This guide will delve into the detailed methodologies for synthesizing and characterizing these derivatives, present key quantitative data in a comparative format, and visualize complex workflows and pathways to provide a thorough resource for researchers in the field.

Synthesis of PEGylated Lysine Derivatives

The synthesis of PEGylated lysine derivatives can be broadly categorized into the PEGylation of poly(L-lysine) (PLL) backbones to form graft or block copolymers, and the construction of PEGylated lysine-based dendrimers.

PEG-Poly(L-lysine) Copolymers

PEG-grafted-PLL (PEG-g-PLL) and PEG-block-PLL copolymers are synthesized through various polymerization techniques. A common method involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of protected lysine monomers, initiated by a PEG derivative.[6][7]

Typical Synthesis of PEG-PLys Block Copolymer:

A typical procedure involves the ROP of ε-trifluoroacetyl-L-lysine-N-carboxyanhydride (Lys(TFA)-NCA) initiated by α-methoxy-ω-amino-PEG (mPEG-NH2). The reaction is carried out in an anhydrous solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8] Following polymerization, the protecting groups (e.g., TFA) on the lysine residues are removed under basic conditions to yield the final PEG-PLys block copolymer.[8]

PEGylated Lysine Dendrimers

PEGylated lysine dendrimers are highly branched, monodisperse macromolecules with a defined number of peripheral functional groups. Their synthesis involves a stepwise, generational growth from a core molecule.

Typical Synthesis of PEGylated Lysine Dendrimer:

The synthesis often starts with a core molecule, such as diaminopropane.[9] Protected lysine units are then sequentially added in generations. For instance, Boc-protected L-lysine activated with p-nitrophenol can be reacted with the core.[9] After deprotection of the Boc groups, the next generation of protected lysine is added. This process is repeated to achieve the desired dendrimer generation. The periphery of the dendrimer is then functionalized, for example with aspartic acid, to provide attachment sites for both PEG chains and drug molecules.[3][9] PEG chains, often activated as N-hydroxysuccinimide (NHS) esters (e.g., mPEG-NHS), are then conjugated to the available amino groups on the dendrimer surface.[9][10]

Characterization of PEGylated Lysine Derivatives

Thorough characterization is crucial to ensure the quality, consistency, and performance of PEGylated lysine derivatives. A combination of analytical techniques is employed to determine their physicochemical properties.

| Property | Analytical Technique(s) | Description |

| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[8][11] | Determines the average molecular weight and the breadth of its distribution (polydispersity index, PDI). A narrow PDI is desirable for pharmaceutical applications. |

| Chemical Structure and Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)[8][10][12] | Confirms the successful synthesis of the polymer or dendrimer by identifying characteristic peaks of the constituent units (PEG, lysine, protecting groups). The degree of polymerization and PEGylation can also be estimated from peak integration ratios.[8] |

| Degree of PEGylation | NMR Spectroscopy, Mass Spectrometry (MALDI-TOF MS)[13][14] | Quantifies the number or percentage of lysine residues that have been successfully conjugated with PEG chains. |

| Particle Size and Zeta Potential | Dynamic Light Scattering (DLS)[15] | Measures the hydrodynamic diameter and surface charge of self-assembled nanoparticles or dendrimers in solution. These parameters influence their in vivo fate and interaction with biological systems. |

| Morphology | Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)[10] | Visualizes the size, shape, and surface topography of the nanoparticles or dendrimers. |

Quantitative Data on PEGylated Lysine Derivatives

The following tables summarize key quantitative data from various studies on PEGylated lysine derivatives, providing a comparative overview of their properties and performance.

Table 1: Physicochemical Properties of PEGylated Lysine Derivatives

| Derivative Type | PEG MW (kDa) | Polymer/Dendrimer MW (kDa) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| PEG-g-PLL | 5 | 25 (PLL) | ~150 | - | [15][16] |

| PEGylated G5 Dendrimer | 1.1 | ~30-40 | - | - | [4][17] |

| PEGylated G6 Dendrimer | - | - | - | - | [5] |

| PEGylated PLL-CPT Conjugate | 5 | 40 | - | - | [3][9] |

Table 2: In Vitro Drug Loading and Release

| Carrier | Drug | Drug Loading (wt%) | Release Conditions | Key Findings | Reference |

| PEGylated PLL-CPT | Camptothecin (CPT) | 4-6 | pH 5.0 and 7.4 | pH-dependent release, faster at lower pH. | [3][9] |

| MPEG-Lysine-diFMOC Micelles | Artemether | - | - | Significant solubility enhancement. | [10][18] |

| PEG-b-P(Lys-DSA) Micelles | Doxorubicin (DOX) | - | PBS at pH 5.5 and 7.4 with GSH | Reduction-responsive release. | [19] |

Table 3: In Vivo Pharmacokinetics and Tumor Accumulation

| Derivative | Animal Model | Half-life (t½) | Tumor Accumulation (%ID/g) | Key Findings | Reference |

| PEGylated PLL-CPT | Mice (C26 & HT-29 tumors) | 30.9 ± 8.8 h | 4.2 ± 2.3 | Superior efficacy compared to free drug. | [3][9] |

| G5 PEG(1100) Dendrimer-MTX | Rats & Mice (Walker 256 & HT1080 tumors) | - | 1-2 (rats), 11 (mice) | Significant tumor accumulation via EPR effect. | [4][17] |

| G4 50% PEGylated Dendrimer | Rats | Reduced vs. fully PEGylated | - | Degree of PEGylation impacts circulation time. | [20] |

Experimental Protocols

This section provides an overview of key experimental methodologies. For detailed, step-by-step protocols, readers are encouraged to consult the cited literature.

Synthesis of PEG-Poly(L-lysine) Block Copolymer

The synthesis is typically performed under an inert atmosphere (e.g., nitrogen).[12]

-

Initiator Preparation: H2N-PEG-NH2 is dried under vacuum.[12]

-

Polymerization: The dried initiator is dissolved in anhydrous DMF. A solution of NCA-Lys(Z) in DMF is added, and the mixture is stirred at an elevated temperature (e.g., 45°C) for several days.[12]

-

Deprotection: The protecting groups (Z-groups) on the lysine side chains are removed using a strong acid like HBr in trifluoroacetic acid (TFA).[12]

-

Purification: The final product is purified by dialysis against acidic solution and then deionized water, followed by lyophilization.[8]

In Vitro Drug Release Assay

-

Sample Preparation: A known amount of the drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., 7.4 and 5.5) to simulate physiological and endosomal conditions, respectively.[19]

-

Dialysis: The dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO). The bag is then immersed in a larger volume of the release medium and incubated at 37°C with constant stirring.[21]

-

Sampling: At predetermined time intervals, aliquots of the external release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Cell Viability (MTT) Assay

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the PEGylated lysine derivative (with and without drug) and control solutions for a specific duration (e.g., 24, 48, or 72 hours).[22][23]

-

MTT Addition: After the incubation period, MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[22]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[22]

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Animal Pharmacokinetic Studies

-

Animal Model: Appropriate animal models, such as rats or mice, are chosen for the study.[24][25] If studying tumor targeting, tumor-bearing models are established.[4]

-

Administration: The PEGylated lysine derivative is administered intravenously (IV) via the tail vein.

-

Blood Sampling: Blood samples are collected at various time points post-injection.

-

Tissue Distribution: At the end of the study, animals are euthanized, and major organs and tumors are harvested.

-

Analysis: The concentration of the derivative or the conjugated drug in plasma and tissue homogenates is quantified using a suitable analytical method (e.g., HPLC, fluorescence imaging, or radioactivity counting if a labeled compound is used). Pharmacokinetic parameters are then calculated from the plasma concentration-time profile.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to PEGylated lysine derivatives.

References

- 1. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idosi.org [idosi.org]

- 3. Synthesis and in vivo antitumor efficacy of PEGylated poly(l-lysine) dendrimer-camptothecin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and tumor disposition of PEGylated, methotrexate conjugated poly-l-lysine dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylated lysine dendrimers for tumor-selective targeting after intravenous injection in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Poly(L-lysine)-block-poly(ethylene glycol)-block-poly(L-lysine) triblock copolymers for the preparation of flower micelles and their irreversible hydrogel formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.2. Synthesis of PEG-Poly(l-lysine) Block Copolymer (PEG-PLys) [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. go-jsb.co.uk [go-jsb.co.uk]

- 12. tandfonline.com [tandfonline.com]

- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and Characterization of PEGylated Amylin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of polymeric gene delivery carriers: PEGylated copolymers of L-lysine and L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polyethylene glycol-grafted poly-L-lysine as polymeric gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Partly-PEGylated Poly-L-lysine dendrimers have reduced plasma stability and circulation times compared with fully PEGylated dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Strategic Role of the Boc Protecting Group in Lysine PEGylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic biomolecules, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of protein and peptide-based drugs. This modification can extend circulating half-life, improve stability, and reduce immunogenicity. Among the various amino acid residues targeted for PEGylation, lysine (B10760008) is a frequent choice due to the reactivity of its ε-amino group. However, the presence of multiple lysine residues and a reactive N-terminal α-amino group necessitates a strategic approach to achieve site-selectivity and control over the conjugation process. The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in this strategy. This technical guide provides an in-depth exploration of the chemistry, strategic application, and experimental protocols associated with the use of the Boc protecting group in the PEGylation of lysine residues.

Introduction: The Challenge of Lysine PEGylation

Proteins and peptides often present multiple nucleophilic sites, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, that can react with activated PEG reagents.[1] Uncontrolled reaction at these sites leads to a heterogeneous mixture of PEGylated products, including positional isomers and molecules with varying numbers of attached PEG chains.[2] This heterogeneity is highly undesirable in a therapeutic context, as each species may exhibit a different biological activity, pharmacokinetic profile, and potential for immunogenicity.[1]

Site-specific PEGylation is therefore crucial for the development of homogenous, well-defined bioconjugates.[3] The use of protecting groups is a fundamental chemical strategy to temporarily block certain reactive sites while allowing modification at a desired location. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is particularly valuable in this context due to its unique chemical properties.[4]

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate-based protecting group valued for its stability under a wide range of conditions, including basic and nucleophilic environments, yet its facile removal under specific acidic conditions.[4]

-

Protection Reaction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[5]

-

Stability: The Boc group is stable to bases and most nucleophiles, which allows for subsequent chemical modifications at other sites of the molecule without premature deprotection.[]

-

Deprotection (Acid Lability): The key feature of the Boc group is its lability in the presence of strong acids, such as trifluoroacetic acid (TFA).[5] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.[5]

This acid-labile nature is central to its utility in orthogonal protection strategies, particularly in peptide synthesis and bioconjugation.

Orthogonal Protection Strategy in Lysine PEGylation

Orthogonality in chemical synthesis refers to the ability to selectively remove one protecting group in the presence of others using distinct, non-interfering reaction conditions.[7] In the context of protein modification, an orthogonal strategy allows for precise control over which amino groups are available for PEGylation.

A common and powerful orthogonal pairing is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile Boc group.[4]

-

N-terminal Protection: The N-terminal α-amino group can be protected with an Fmoc group.

-

Lysine Side-Chain Protection: The ε-amino group of lysine can be protected with a Boc group.

This strategy allows for the selective deprotection of the N-terminus with a mild base (e.g., piperidine) to enable N-terminal specific PEGylation, while the Boc-protected lysine remains unaffected. Conversely, if lysine-specific PEGylation is desired, a protein can be synthesized or modified to have a free N-terminus and Boc-protected lysines. After a process like N-terminal PEGylation, the Boc groups on lysine residues can be removed with acid to expose those sites for a different modification, or to simply restore the native lysine side chain.

// Nodes Start [label="Protein with\nN-terminus (Fmoc) and\nLysine (Boc) protected", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Deprotection [label="Base Treatment\n(e.g., Piperidine)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Term_Free [label="Free N-terminus\nLysine (Boc) protected", fillcolor="#F1F3F4", fontcolor="#202124"]; PEG_N_Term [label="N-terminal\nPEGylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEGylated_N_Term [label="N-terminally PEGylated Protein\nLysine (Boc) protected", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Deprotection [label="Acid Treatment\n(e.g., TFA)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="N-terminally PEGylated Protein\nwith free Lysine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Base_Deprotection; Base_Deprotection -> N_Term_Free [label="Selective Fmoc removal"]; N_Term_Free -> PEG_N_Term; PEG_N_Term -> PEGylated_N_Term; PEGylated_N_Term -> Acid_Deprotection; Acid_Deprotection -> Final_Product [label="Boc removal"]; } .dot Diagram 1: Orthogonal strategy for N-terminal PEGylation.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful application of the Boc protecting group in lysine PEGylation workflows.

Selective Boc Protection of Lysine ε-Amino Group

To selectively protect the ε-amino group of a free lysine amino acid, a common method involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups.

Methodology:

-

Complex Formation: Dissolve L-lysine hydrochloride in water and adjust the pH to ~9.5 with a base (e.g., NaOH). Add a solution of copper(II) sulfate (B86663) (CuSO₄). A deep blue copper-lysine complex will form, protecting the α-amino and carboxyl groups.

-

Boc Protection: To the stirred copper-lysine complex solution, add di-tert-butyl dicarbonate ((Boc)₂O) dissolved in a suitable organic solvent (e.g., dioxane or THF). Maintain the pH at ~9.5 with the addition of base as the reaction proceeds.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Copper Removal: After the reaction is complete, decompose the copper complex by acidifying the solution to pH ~3 with an acid like HCl. The solution will turn a pale blue. H₂S gas can be bubbled through the solution to precipitate copper sulfide (B99878) (CuS), which is then removed by filtration.

-

Purification: The resulting Nε-Boc-L-lysine can be purified by crystallization or ion-exchange chromatography.

// Nodes Lysine [label="L-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; Copper [label="Add CuSO₄\npH ~9.5", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Copper-Lysine Complex\n(α-amino & carboxyl protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="Add (Boc)₂O", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protected_Complex [label="Nε-Boc-Lysine-Copper Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Decomplex [label="Acidify (pH ~3)\nRemove Copper (e.g., H₂S)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Nε-Boc-L-Lysine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Lysine -> Copper; Copper -> Complex; Complex -> Boc2O; Boc2O -> Protected_Complex; Protected_Complex -> Decomplex; Decomplex -> Final_Product; } .dot Diagram 2: Workflow for selective Boc protection of Lysine.

PEGylation of a Protein with a Free N-terminus and Boc-Protected Lysines

This protocol assumes the starting material is a protein where lysine side chains are Boc-protected and the N-terminus is available for modification.

Methodology:

-

Buffer Exchange: The protein is buffer-exchanged into a suitable PEGylation buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). The pH is chosen to favor the reactivity of the N-terminal α-amino group over other potential side reactions.

-

PEGylation Reaction: The activated PEG reagent (e.g., PEG-NHS ester) is added to the protein solution in a defined molar excess (typically 5-20 fold). The reaction is incubated at 4°C or room temperature with gentle stirring for a specified time (e.g., 1-4 hours).

-

Reaction Quenching: The reaction is stopped by adding a quenching reagent, such as a small molecule with a primary amine (e.g., Tris or glycine), to consume any unreacted PEG-NHS ester.

-

Purification: The PEGylated protein is purified from unreacted protein, excess PEG, and byproducts using chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]

Boc Deprotection of a PEGylated Protein

This protocol outlines the removal of the Boc group from lysine residues after PEGylation has been performed at another site.

Methodology:

-

Reagent Preparation: Prepare a deprotection solution, typically 25-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[9] Scavengers, such as triisopropylsilane (B1312306) (TIS), can be added (2.5-5% v/v) to quench the tert-butyl cations generated during the reaction and prevent side reactions.[10]

-

Deprotection Reaction: Dissolve the Boc-protected PEGylated protein in the deprotection solution. The reaction is typically run at room temperature for 30 minutes to 2 hours.[9]

-

Reaction Monitoring: The progress of the deprotection can be monitored by LC-MS to confirm the disappearance of the Boc-protected species and the appearance of the deprotected product.[10]

-

Product Isolation: The deprotected protein is typically precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation, washed with cold ether, and dried.

-

Purification and Refolding: The final deprotected, PEGylated protein is purified by chromatography (e.g., reverse-phase HPLC or SEC) to remove any remaining reagents and byproducts.[] If the protein was denatured by the acidic conditions, a refolding step may be necessary.

Data Presentation: Quantitative Analysis

The efficiency of each step is critical for the overall yield and purity of the final product. The following tables summarize typical quantitative data for the key processes.

Table 1: Boc Protection of Lysine

| Parameter | Typical Value | Notes |

|---|---|---|

| Reaction Yield | 70-90% | Highly dependent on reaction conditions and purification method. |

| Purity (Post-Purification) | >98% | Assessed by HPLC or NMR. |

| Key Reagents | (Boc)₂O, CuSO₄ | Copper chelation is key for ε-amino selectivity. |

Table 2: Site-Specific PEGylation

| Parameter | Typical Value | Notes |

|---|---|---|

| PEGylation Efficiency | 40-80% | Varies with protein, PEG reagent, and reaction conditions. |

| Mono-PEGylated Species | >90% | Of the total PEGylated product, assessed by SDS-PAGE or IEX. |

| Molar Excess of PEG | 5-20 fold | Optimized to maximize mono-PEGylation and minimize di- or multi-PEGylation. |

Table 3: Boc Deprotection

| Parameter | Typical Value | Notes |

|---|---|---|

| Deprotection Efficiency | >95% | Assessed by LC-MS. Incomplete deprotection can be a challenge.[10] |

| Purity (Post-Purification) | >95% | Assessed by RP-HPLC. |

| Key Reagents | TFA, DCM, Scavengers (e.g., TIS) | Anhydrous conditions are important. |

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the identity, purity, and homogeneity of the final PEGylated product.

-

SDS-PAGE: Provides a visual confirmation of PEGylation by showing an increase in the apparent molecular weight of the protein.

-

HPLC (SEC, IEX, RP-HPLC): Used to separate and quantify different PEGylated species, unreacted protein, and impurities.[] SEC separates based on hydrodynamic radius, which is significantly increased by PEGylation. IEX can separate based on changes in surface charge resulting from the modification of lysine residues.

-

Mass Spectrometry (LC-MS, MALDI-TOF): Confirms the molecular weight of the PEGylated protein and can be used to identify the site of PEGylation through peptide mapping experiments.[11][12]

-

NMR Spectroscopy: Can be used to assess the structural integrity of the protein after PEGylation.[13]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the strategic PEGylation of lysine residues in therapeutic proteins and peptides. Its robust stability and specific acid-lability enable powerful orthogonal protection schemes that provide chemists with precise control over the site of modification. By temporarily masking the highly reactive ε-amino groups of lysine, the Boc group facilitates the production of homogenous, well-defined PEGylated biologics, which is a critical requirement for clinical development and regulatory approval. The successful implementation of Boc protection and deprotection strategies, guided by the detailed protocols and analytical characterization methods outlined in this guide, is fundamental to advancing the field of bioconjugate therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. PEGylation of lysine residues improves the proteolytic stability of fibronectin while retaining biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 13. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of mPEG24 Chain Length in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic biomolecules, a process known as PEGylation, is a cornerstone of modern drug development. It is a well-established strategy to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a critical parameter that dictates the ultimate biological and therapeutic properties of the conjugate. This guide provides an in-depth examination of the significance of a specific, shorter PEG chain—monomethoxy PEG with 24 ethylene (B1197577) glycol units (mPEG24), which has a molecular weight of approximately 1.1 kDa.

The Role of PEG Chain Length: A Balancing Act

PEGylation fundamentally alters a biomolecule's properties by increasing its hydrodynamic size and masking its surface. This "stealth" effect provides several key advantages:

-

Prolonged Plasma Half-Life: A larger hydrodynamic radius slows renal clearance, a primary elimination route for smaller therapeutic proteins.[1]

-

Reduced Immunogenicity: The flexible PEG chain can shield antigenic epitopes on the protein surface from recognition by the immune system.[2]

-

Enhanced Stability: PEGylation can protect the biomolecule from proteolytic degradation, increasing its stability in vivo.[2]

-

Improved Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and proteins.[3]

However, these benefits are highly dependent on the length of the attached PEG chain. While longer chains (e.g., 20-40 kDa) excel at extending half-life, they can also introduce significant drawbacks, such as reduced biological activity due to steric hindrance, where the PEG chain physically blocks the drug from interacting with its target receptor.[2][]

The Strategic Niche of mPEG24 (≈1.1 kDa)

The mPEG24 chain occupies a strategic position in the PEGylation spectrum. It is long enough to confer tangible benefits but short enough to mitigate the severe steric hindrance and potential loss of potency associated with larger PEGs.

Impact on Pharmacokinetics

Shorter PEG chains like mPEG24 provide a moderate but significant improvement in pharmacokinetic profiles. Compared to unmodified molecules, a 1 kDa PEG can increase the circulating half-life by orders of magnitude. For instance, a study on exendin-4 (B13836491) showed that conjugation with a 1 kDa PEG increased its half-life 27-fold and the total drug exposure (AUC) 33.6-fold after intranasal administration.[5][6] This enhancement is primarily due to a reduction in the rate of renal filtration. While the effect is less pronounced than that of a 20 kDa or 40 kDa PEG, it is often sufficient to transform a drug with daily dosing into a weekly or bi-weekly candidate, significantly improving patient convenience.

Preserving Biological Activity and Potency

A critical advantage of the mPEG24 chain length is the preservation of the parent molecule's biological activity. Excessive PEGylation with very long chains can create a "cloud" that sterically hinders the protein from binding to its cellular receptor, thereby reducing its efficacy.[][7] Studies have shown that as PEG chain length increases, the binding affinity (Kd) can decrease.[8] The mPEG24 chain provides a balance, offering a meaningful extension in half-life while minimizing the loss of intrinsic bioactivity. In a comparative study, an exendin-4 conjugate with 1 kDa PEG retained 83.3% of its potency, whereas conjugates with 2 kDa and 5 kDa PEGs showed significantly lower bioactivities.[5]

Modulating Cellular Uptake and Distribution

Longer PEG chains (>5 kDa) are known to significantly decrease the uptake of nanoparticles and bioconjugates by macrophages and the reticuloendothelial system (RES), which further prolongs circulation.[9] While mPEG24 contributes to this "stealth" effect, its impact is less profound. This can be advantageous for drugs intended to reach tissues outside the bloodstream, where excessive shielding might impede extravasation and tissue penetration. The molecular weight of PEG is a key factor in determining tissue distribution, with larger molecules tending to accumulate more in tumor tissues, for example.[]

Quantitative Data Summary

The following tables summarize representative data from various studies, illustrating the general trends of how PEG chain length impacts key biopharmaceutical parameters.

Table 1: Effect of Linear PEG Chain Length on Pharmacokinetic Parameters

| Parent Molecule | PEG MW (kDa) | Terminal Half-life (t½) | Area Under Curve (AUC) | Clearance (CL) | Species | Reference |

| Exendin-4 | 0 (Native) | 0.11 h | 1.8 ng·h/mL | - | Rat | [5] |

| Exendin-4 | 1 (≈mPEG24) | 2.98 h | 60.5 ng·h/mL | - | Rat | [5] |

| DNA Polyplex | 2 | 2.3 min (α-phase) | - | - | Mouse | [10] |

| DNA Polyplex | 5 | 11.1 min (α-phase) | - | - | Mouse | [10] |

| DNA Polyplex | 10 | 11.5 min (α-phase) | - | - | Mouse | [10] |

| DNA Polyplex | 20 | 11.7 min (α-phase) | - | - | Mouse | [10] |

| Canine Uricase | 5 (multi-PEG) | 191.5 h | - | 0.21 mL/h/kg | Monkey | [11] |

| Chitosan (B1678972) NP | 0.75 | ~10 h (β-phase) | 12.1 µg·h/mL | 0.33 L/h/kg | Rat | [9][12] |

| Chitosan NP | 2.0 | ~15 h (β-phase) | 18.5 µg·h/mL | 0.22 L/h/kg | Rat | [9][12] |

| Chitosan NP | 5.0 | ~20 h (β-phase) | 22.3 µg·h/mL | 0.18 L/h/kg | Rat | [9][12] |

Note: Data is compiled from different studies and should be used to understand trends rather than for direct quantitative comparison due to variations in parent molecules and study designs.

Table 2: Effect of PEG Chain Length on In Vitro Properties

| Property | Molecule | PEG MW (kDa) | Observation | Reference |

| Bioactivity | Exendin-4 | 1 (≈mPEG24) | 83.3% potency retained | [5] |

| Exendin-4 | 2 | Lower potency vs. 1 kDa | [5] | |

| Exendin-4 | 5 | Lower potency vs. 1 kDa | [5] | |

| Receptor Binding | DNP Ligand | >10 | Steric exclusion of second binding site | [8] |

| Zeta Potential | DNA Polyplex | 2 | +28 to +30 mV (poor charge masking) | [10] |

| DNA Polyplex | 5 | +10 mV | [10] | |

| DNA Polyplex | 10 | +10 mV | [10] | |

| DNA Polyplex | 20 | +5 mV | [10] | |

| DNA Polyplex | 30 | 0 mV (effective charge masking) | [10] |

Visualizing Key Concepts and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and workflows in bioconjugation.

Caption: Logical relationship between PEG chain length and its biopharmaceutical effects.

Caption: General experimental workflow for mPEG24 bioconjugation and characterization.

Caption: Modulation of the G-CSF receptor signaling pathway by a PEGylated ligand.

Key Experimental Protocols

Protocol for mPEG24-NHS Ester Conjugation to a Protein

This protocol describes a general procedure for conjugating an amine-reactive mPEG24 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues, N-terminus) on a target protein.[2][13][14]

A. Materials and Reagents:

-

Target Protein (1-10 mg/mL)

-

mPEG24-NHS Ester (e.g., from PurePEG, Biopharma PEG)[][15]

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine. [14]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0

-

Purification System: Size Exclusion (SEC) or Ion Exchange (IEX) chromatography column.

-

Dialysis or desalting columns for buffer exchange.

B. Procedure:

-

Buffer Exchange: Ensure the target protein is in the appropriate amine-free Reaction Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust protein concentration to 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, bring the mPEG24-NHS ester vial to room temperature to prevent moisture condensation.[13] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. The NHS-ester is susceptible to hydrolysis and should be used without delay.[14]

-

Calculation: Determine the volume of mPEG24-NHS stock solution needed. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation.

-

Conjugation Reaction: Add the calculated volume of the 10 mM mPEG24-NHS stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) to avoid protein denaturation.[14]

-

Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice. Incubation on ice can help minimize protein degradation if stability is a concern.[14]

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes.

-

Purification: Separate the PEGylated protein conjugate from unreacted PEG and native protein. SEC is effective for separating based on size, while IEX can separate based on changes in surface charge caused by PEGylation of lysine residues.[3]

Protocol for Characterization by Size Exclusion Chromatography (SEC-HPLC)

SEC is a primary method to assess the purity, aggregation state, and successful conjugation of the PEGylated product.[5]

A. Equipment and Reagents:

-

HPLC system with a UV detector (214 nm or 280 nm)

-

SEC Column: A silica-based column suitable for the molecular weight range of the protein and its conjugate (e.g., Zenix SEC-150, TSKgel G3000SWXL).[5][16]

-

Mobile Phase: Isocratic elution is standard. A common mobile phase is 100-150 mM sodium phosphate buffer with 150-300 mM NaCl, pH 6.5-7.5.[5] The salt is included to minimize non-specific interactions with the stationary phase.

-

Samples: Unmodified protein, mPEG24 reagent, and the purified conjugate.

B. Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[5]

-

Sample Preparation: Prepare samples by diluting them in the mobile phase to a concentration of approximately 0.5-2.0 mg/mL. Filter samples through a 0.22 µm syringe filter.

-

Injection: Inject 10-20 µL of each sample (unmodified protein, conjugate, and optionally the free PEG reagent) in separate runs.

-

Data Acquisition: Monitor the elution profile using the UV detector. Proteins and conjugates absorb at 280 nm (due to Trp/Tyr/Cys) and 214 nm (peptide bonds). The free PEG reagent will not absorb significantly at 280 nm but can be detected by a Refractive Index (RI) detector if available.

-

Analysis:

-

Compare the chromatograms. The PEGylated conjugate should elute earlier than the unmodified protein due to its larger hydrodynamic radius.

-

The presence of a peak at the retention time of the unmodified protein indicates an incomplete reaction.

-

High molecular weight species eluting near the void volume indicate aggregation.

-

Integrate the peak areas to quantify the purity of the conjugate and the percentage of remaining unmodified protein or aggregates.

-

Conclusion

The selection of PEG chain length is a critical decision in the design of bioconjugates. The mPEG24 chain length represents a strategic choice for moderately increasing a biomolecule's plasma half-life and stability without drastically compromising its biological activity through steric hindrance. This makes it an ideal candidate for applications where a balance between improved pharmacokinetics and retained potency is paramount. Through careful reaction and purification protocols, followed by rigorous characterization, researchers can effectively leverage the advantages of mPEG24 to develop safer and more effective biotherapeutics.

References

- 1. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 3. PEGylation - Wikipedia [en.wikipedia.org]

- 5. Low molecular weight (1 kDa) polyethylene glycol conjugation markedly enhances the hypoglycemic effects of intranasally administered exendin-4 in type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low molecular weight (1 kDa) polyethylene glycol conjugation markedly enhances the hypoglycemic effects of intranasally administered exendin-4 in type 2 diabetic db/db mice. | Semantic Scholar [semanticscholar.org]

- 7. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding mechanisms of PEGylated ligands reveal multiple effects of the PEG scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Erythropoietin regulates signaling pathways associated with neuroprotective events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | Signaling by Erythropoietin [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, focusing on their core properties, synthesis, and applications in bioconjugation for advanced therapeutic and research purposes. Special emphasis is placed on their role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional linkers are molecules that feature two distinct reactive functional groups at their termini.[1] This unique characteristic allows for the sequential and specific conjugation of two different molecules, a principle widely applied in the design of complex therapeutics.[1] The incorporation of a polyethylene glycol (PEG) chain as a spacer between these functional groups offers several significant advantages in bioconjugation, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][2] The defined length of discrete PEG (dPEG®) linkers provides precise control over the distance between the conjugated molecules, which is a critical factor for optimizing the biological activity and stability of bioconjugates.[1]

The fundamental structure of a heterobifunctional PEG linker enables the connection of two different molecular entities, a cornerstone of modern therapeutic design.[1] These linkers are instrumental in fields such as targeted drug delivery, where a targeting moiety (like an antibody) is linked to a therapeutic payload (like a cytotoxic drug).[3]

Core Properties and Advantages of PEG Linkers

The inclusion of a PEG spacer in bioconjugation strategies imparts several beneficial properties to the resulting conjugate. These advantages are summarized below:

| Property | Advantage in Bioconjugation |

| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which helps to reduce aggregation.[1][2] |

| Biocompatibility | PEG is generally non-toxic and exhibits low immunogenicity, thereby reducing the potential for adverse immune responses.[4] |

| Pharmacokinetics | The increased hydrodynamic size of a PEGylated molecule leads to reduced renal clearance and a longer circulation half-life in the bloodstream.[5] |

| Stability | PEG chains can sterically hinder the approach of proteolytic enzymes, thus protecting the conjugated molecule from degradation and increasing its stability in biological environments.[2][5] |

| Reduced Immunogenicity | The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, which diminishes the likelihood of an immune response.[2][5] |

Quantitative Impact of PEG Linker Length in Antibody-Drug Conjugates (ADCs)

The length of the PEG chain in an ADC linker is a critical parameter that significantly influences its therapeutic index. The choice of PEG linker length involves a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.

In Vitro Cytotoxicity

The length of the PEG linker can impact the in vitro potency of an ADC. While longer linkers can improve solubility and pharmacokinetics, they may also introduce steric hindrance that can affect antigen binding or drug release, potentially leading to a decrease in cytotoxicity.

| Linker | ADC Clearance (mL/day/kg) |